methyl 4-oxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 4-oxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium methoxide, and high temperatures to facilitate the cyclization and condensation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .
Scientific Research Applications
Methyl 4-oxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used to study reaction mechanisms and pathways
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties
Industry: The compound can be used in the development of new materials and as a building block for complex organic molecules
Mechanism of Action
The mechanism of action of methyl 4-oxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-3-piperidinecarboxylate hydrochloride
- Ethyl 4-oxo-1-piperidinecarboxylate
- tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate
Uniqueness
Methyl 4-oxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its specific structural features, such as the quinazoline core and the presence of both piperidine and phenyl groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
IUPAC Name |
methyl 4-oxo-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-30-22(29)17-9-10-18-19(13-17)24-23(31)26(21(18)28)14-15-5-7-16(8-6-15)20(27)25-11-3-2-4-12-25/h5-10,13H,2-4,11-12,14H2,1H3,(H,24,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOXUZINLLUHFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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